N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(triazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-12-7-15(8-13-20)21-18-10-11-19-21/h1-5,10-11,15H,6-9,12-13H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAUPZPEJYYFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its high yield, short reaction time, and selectivity . The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
- Coupling of the triazole derivative with piperidine-1-carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the click chemistry process to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the triazole or piperidine rings .
Scientific Research Applications
Anticancer Applications
Research has identified N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide as a promising candidate for cancer treatment. Its structural components allow it to interact with specific biological targets associated with tumor growth and proliferation.
Case Studies
A notable study demonstrated that triazole-based compounds exhibited significant anti-cancer activity by disrupting protein-protein interactions essential for Plk1 function. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting Plk1 .
Neuropharmacological Applications
Beyond oncology, this compound has shown potential in neuropharmacology, particularly in the modulation of neurotransmitter systems.
Inhibition of Enzymes
Research indicates that derivatives of piperidine compounds can act as inhibitors of enzymes like monoacylglycerol lipase (MGLL) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system. This inhibition can lead to enhanced analgesic effects and reduced inflammation .
Data Table: Inhibition Profiles
| Compound | R1 | R2 | DAGLβ % Inhibition (100 nM) | ABHD6 % Inhibition (10 nM) |
|---|---|---|---|---|
| 1 | 2-Ph | 4-OMe | 0 | 30 |
| 3 | 2-Bn | 2-OMe | 66 | 89 |
| 4 | 2-Bn | 3-CH₂OH | 37 | 91 |
This table summarizes the inhibition profiles of various derivatives related to this compound. The data illustrate the varying degrees of inhibition against different targets at specified concentrations .
Pharmacokinetics and Drug Development
The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Studies have highlighted its favorable absorption characteristics and moderate hydrophobicity, which enhance its bioavailability within cellular compartments .
Druggability Assessment
The presence of triazole and piperidine moieties in the compound aligns it with many FDA-approved drugs, suggesting a promising pathway for further drug development efforts. The low molecular weight and structural features contribute to its potential as a drug candidate .
Mechanism of Action
The mechanism of action of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole: Known for its anticancer and antimicrobial activities.
5-amino-2H-1,2,3-triazol-4-yl derivatives: Explored for their energetic properties and potential use in materials science.
N-phenethylbenzenesulfonamide derivatives: Evaluated for their cytotoxic activity against cancer cell lines.
Uniqueness
N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide stands out due to its specific combination of the triazole ring and piperidine moiety, which may confer unique biological activities and chemical properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest .
Biological Activity
N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a piperidine core substituted with a phenethyl group and a triazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperidine ring (six-membered saturated nitrogen-containing ring).
- A triazole ring (five-membered ring containing three nitrogen atoms).
- A phenethyl substituent that enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Compounds similar to this have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation. Inhibiting sEH can lead to increased levels of bioactive lipids that have protective cardiovascular effects .
- Cannabinoid Receptor Modulation : Research indicates that triazole derivatives can modulate endocannabinoid pathways by inhibiting enzymes like ABHD6, which hydrolyzes 2-arachidonoylglycerol (2-AG), thereby enhancing endocannabinoid signaling .
- Anticancer Activity : Some triazole-containing compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown activity against colon carcinoma and breast cancer cell lines, suggesting potential for further development in cancer therapeutics .
Case Studies and Experimental Data
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 47f | Active against HCT116 (colon cancer) | 6.2 µM | |
| 47e | Active against T47D (breast cancer) | 43.4 µM | |
| KT195 | Inhibitor of ABHD6 | IC50 ~ 1 nM |
These findings suggest that compounds with similar structural features may possess significant anticancer properties and can modulate endocannabinoid signaling pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for assessing its therapeutic viability:
- Absorption and Distribution : The lipophilic nature due to the phenethyl group may facilitate oral bioavailability.
- Metabolism : Compounds in this class often undergo metabolic transformations via cytochrome P450 enzymes; thus, their metabolic stability is crucial for prolonged efficacy.
- Toxicological Studies : Initial studies should focus on cytotoxicity across various cell lines to evaluate safety profiles prior to in vivo studies.
Q & A
Q. What are the standard synthetic routes for introducing the 1,2,3-triazole moiety in N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide?
The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method that ensures 1,4-substitution. For example, terminal alkynes react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) in the presence of Cu(I) catalysts, as described in foundational protocols . This approach aligns with procedures used for analogous triazole-containing compounds, such as 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, where characterization data (NMR, HPLC ≥98% purity) confirm structural integrity .
Q. How is the crystal structure of this compound typically determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXT) and refinement using SHELXL . For example, a related piperidine-carboxamide derivative was refined to an R factor of 0.059, with anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms . Tools like WinGX and ORTEP aid in data processing and visualization .
Q. What spectroscopic methods confirm the compound’s structure?
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, such as the phenethyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperidine carboxamide (δ ~3.0–4.0 ppm for CH₂ groups).
- HPLC : Purity validation (≥98%) ensures minimal impurities .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₀N₄O).
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structure refinement?
Discrepancies (e.g., high R-factors, poor electron density fit) may arise from disorder, twinning, or incorrect space group assignment. Strategies include:
- SHELXL features : Use restraints (e.g., DELU, SIMU) for anisotropic displacement parameters and ISOR for isotropic outliers .
- Validation tools : Check for missed symmetry (PLATON) or data-to-parameter ratios (>10:1 recommended) .
- Twinned data : Apply TWIN/BASF commands in SHELXL for twin-law refinement .
Q. What strategies enhance the compound’s inhibitory activity based on structural insights?
- Virtual screening : Molecular docking against target proteins (e.g., D1 protease) identifies key interactions, such as hydrogen bonding with the triazole ring or piperidine carboxamide .
- Structure-activity relationship (SAR) : Modify substituents (e.g., phenethyl group → fluorinated analogs) to improve binding affinity. For example, replacing phenyl with 4-fluorophenyl increased lipophilicity (logP) by 0.5 units in a related compound .
Q. How can reaction conditions be optimized to improve the compound’s synthetic yield?
- Catalyst screening : Compare Cu(I) sources (e.g., CuSO₄/ascorbate vs. CuBr) for cycloaddition efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance azide-alkyne reactivity.
- Design of experiments (DoE) : Use factorial designs to evaluate temperature, stoichiometry, and reaction time. For example, a 25°C/24h protocol achieved >95% conversion in a triazole synthesis .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for a Related Piperidine-Carboxamide Derivative
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.059 |
| Data-to-parameter ratio | 14.9 |
| Mean C–C bond length | 0.003 Å |
| Refinement software | SHELXL-2018/3 |
Q. Table 2. Synthetic Yield Optimization via DoE
| Condition | Yield (%) | Notes |
|---|---|---|
| CuSO₄/ascorbate | 92 | Room temperature, 24h |
| CuBr | 88 | 50°C, 12h |
| Solvent: DMF | 95 | Higher polarity favored |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
